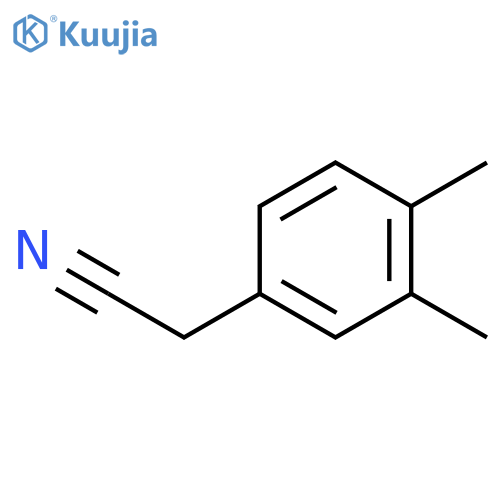Cas no 3020-06-2 (2-(3,4-Dimethylphenyl)acetonitrile)

3020-06-2 structure
商品名:2-(3,4-Dimethylphenyl)acetonitrile
2-(3,4-Dimethylphenyl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-Dimethylphenyl)acetonitrile
- 3,4-Dimethylphenylacetonitrile
- Benzeneacetonitrile,3,4-dimethyl-
- NS00048924
- NSC-26232
- 3,4-Dimethylacetonitrile
- Benzeneacetonitrile, 3,4-dimethyl-
- EINECS 221-168-3
- AKOS010813880
- 3020-06-2
- 3,4-Dimethylbenzyl cyanide
- (3,4-Dimethylphenyl)acetonitrile #
- MFCD00019829
- CS-0257129
- 3,4-Dimethylbenzeneacetonitrile
- UNII-CP3RTS4L38
- ACETONITRILE, 3,4-XYLYL-
- F79221
- DTXSID80184296
- NSC26232
- NSC 26232
- SCHEMBL3244749
- (3,4-Dimethylphenyl)acetonitrile
- CP3RTS4L38
- 3,4-Xylylacetonitrile
- EN300-66234
- FT-0634604
- DTXCID90106787
- DB-021947
-
- MDL: MFCD00019829
- インチ: InChI=1S/C10H11N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5H2,1-2H3
- InChIKey: XNSHCUIBMZSUGL-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(CC#N)C=C1C
計算された属性
- せいみつぶんしりょう: 145.08900
- どういたいしつりょう: 145.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 23.8Ų
じっけんとくせい
- 密度みつど: 0,99 g/cm3
- ふってん: 86°C 1mm
- PSA: 23.79000
- LogP: 2.36948
2-(3,4-Dimethylphenyl)acetonitrile セキュリティ情報
- 危険物輸送番号:UN 3276
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R20/21/22; R36/37/38
- 危険レベル:IRRITANT
2-(3,4-Dimethylphenyl)acetonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-(3,4-Dimethylphenyl)acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-66234-10.0g |
2-(3,4-dimethylphenyl)acetonitrile |
3020-06-2 | 95% | 10.0g |
$248.0 | 2023-02-13 | |
| Enamine | EN300-66234-0.5g |
2-(3,4-dimethylphenyl)acetonitrile |
3020-06-2 | 95% | 0.5g |
$77.0 | 2023-02-13 | |
| Enamine | EN300-66234-0.05g |
2-(3,4-dimethylphenyl)acetonitrile |
3020-06-2 | 95% | 0.05g |
$23.0 | 2023-02-13 | |
| Cooke Chemical | BD2169548-5g |
2-(3,4-Dimethylphenyl)acetonitrile |
3020-06-2 | 95+% | 5g |
RMB 2192.00 | 2025-02-20 | |
| Aaron | AR00BDVU-25g |
3,4-Dimethylphenylacetonitrile |
3020-06-2 | 95% | 25g |
$386.00 | 2025-01-23 | |
| abcr | AB150611-10g |
3,4-Dimethylphenylacetonitrile, 97%; . |
3020-06-2 | 97% | 10g |
€236.90 | 2025-02-20 | |
| Ambeed | A558836-5g |
2-(3,4-Dimethylphenyl)acetonitrile |
3020-06-2 | 95% | 5g |
$119.0 | 2024-07-28 | |
| A2B Chem LLC | AF30110-1g |
2-(3,4-Dimethylphenyl)acetonitrile |
3020-06-2 | 95% | 1g |
$28.00 | 2024-04-20 | |
| Crysdot LLC | CD12086884-100g |
2-(3,4-Dimethylphenyl)acetonitrile |
3020-06-2 | 95+% | 100g |
$627 | 2024-07-24 | |
| Advanced ChemBlocks | P38953-25g |
3,4-Dimethylphenylacetonitrile |
3020-06-2 | 95% | 25g |
$540 | 2024-05-21 |
2-(3,4-Dimethylphenyl)acetonitrile 関連文献
-
Michael North,Marta Omedes-Pujol,Carl Young Org. Biomol. Chem. 2012 10 4289
3020-06-2 (2-(3,4-Dimethylphenyl)acetonitrile) 関連製品
- 622-75-3(1,4-Phenylenediacetonitrile)
- 2947-60-6((3-Methylphenyl)acetonitrile)
- 34688-71-6(2-Mesitylacetonitrile)
- 16213-85-7(2-(2,5-Dimethylphenyl)acetonitrile)
- 626-22-2(1,3-Phenylenediacetonitrile)
- 22364-68-7(2-Methylphenylacetonitrile)
- 39101-54-7(3,5-Dimethylphenylacetonitrile)
- 613-73-0(2-[2-(cyanomethyl)phenyl]acetonitrile)
- 2947-61-7(p-Methylbenzyl cyanide)
- 120511-74-2(5-Methyl-1,3-benzenediacetonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3020-06-2)2-(3,4-Dimethylphenyl)acetonitrile

清らかである:99%
はかる:25g
価格 ($):374.0